2-(benzo[d]thiazol-2-ylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using NMR (1H and 13C), HR-MS, and FT-IR spectroscopy . These techniques can provide detailed information about the molecular structure of the compound.Physical and Chemical Properties Analysis
Similar compounds have shown good thermal stability and electrochemical stability . They also exhibit green emission in solution and solid films due to the excited-state intramolecular proton transfer (ESIPT) characteristic .Scientific Research Applications
Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors
Research into the structural modification of compounds similar to 2-(benzo[d]thiazol-2-ylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide has led to the development of potent and efficacious inhibitors of PI3Kα and mTOR. These studies are aimed at improving metabolic stability, highlighting the compound's potential in cancer therapy and related pharmacological fields. For instance, modifications to the benzothiazole ring have been explored to reduce metabolic deacetylation, demonstrating the compound's versatility in drug design (Stec et al., 2011).
Insecticidal Applications
Derivatives of the compound have been synthesized and assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research underscores the compound's utility in agricultural pest management, providing a basis for the development of new, effective insecticides (Fadda et al., 2017).
Antimicrobial and Quantum Chemical Studies
The reactivity of related acetamide derivatives has been investigated, leading to the synthesis of compounds with notable antimicrobial activity. These studies not only showcase the compound's potential in combating microbial infections but also offer insights into its chemical properties through quantum calculations (Fahim & Ismael, 2019).
Kinase Inhibitory and Anticancer Activities
Investigations into N-benzyl-substituted acetamide derivatives containing thiazole have demonstrated their efficacy as Src kinase inhibitors, with implications for anticancer therapies. These findings highlight the compound's role in the development of new cancer treatments by targeting specific cellular pathways (Fallah-Tafti et al., 2011).
Future Directions
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS3/c23-18(12-25-19-22-14-4-1-2-5-17(14)26-19)21-11-13-7-8-20-15(10-13)16-6-3-9-24-16/h1-10H,11-12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYXUYOZVCWVTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NCC3=CC(=NC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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